1-(2,2-Difluorocyclopropyl)propan-2-one

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(2,2-Difluorocyclopropyl)propan-2-one (CAS 1823885-42-2) is a fluorinated cyclopropyl ketone with the molecular formula C₆H₈F₂O and molecular weight of 134.12 g/mol. The compound features a gem-difluorinated cyclopropane ring fused to a propan-2-one backbone, placing it within the broader class of gem-difluorocyclopropane (gem-DFCP) derivatives, which are increasingly recognized as valuable building blocks for drug discovery and agrochemical development due to the unique combination of cyclopropane ring strain and fluorine-induced electronic effects.

Molecular Formula C6H8F2O
Molecular Weight 134.126
CAS No. 1823885-42-2
Cat. No. B2390463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluorocyclopropyl)propan-2-one
CAS1823885-42-2
Molecular FormulaC6H8F2O
Molecular Weight134.126
Structural Identifiers
SMILESCC(=O)CC1CC1(F)F
InChIInChI=1S/C6H8F2O/c1-4(9)2-5-3-6(5,7)8/h5H,2-3H2,1H3
InChIKeyTYIMWMQOIZOOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Difluorocyclopropyl)propan-2-one (CAS 1823885-42-2): A gem-Difluorinated Cyclopropyl Ketone Building Block for Physicochemical Modulation


1-(2,2-Difluorocyclopropyl)propan-2-one (CAS 1823885-42-2) is a fluorinated cyclopropyl ketone with the molecular formula C₆H₈F₂O and molecular weight of 134.12 g/mol . The compound features a gem-difluorinated cyclopropane ring fused to a propan-2-one backbone, placing it within the broader class of gem-difluorocyclopropane (gem-DFCP) derivatives, which are increasingly recognized as valuable building blocks for drug discovery and agrochemical development due to the unique combination of cyclopropane ring strain and fluorine-induced electronic effects [1]. The gem-difluorocyclopropyl motif is distinguished from non-fluorinated cyclopropyl analogs by its capacity to modulate key physicochemical parameters including lipophilicity (LogP) and metabolic stability while maintaining the rigid, three-dimensional character conferred by the cyclopropane ring [2].

Gem-difluorocyclopropyl building block for physicochemical modulation in medicinal and agrochemical research
Ketone functional handle enables downstream diversification (amination, olefination, enolate chemistry)
Commercial availability in 95% purity, liquid form, supports reproducible synthesis workflows

Why 1-(2,2-Difluorocyclopropyl)propan-2-one Cannot Be Readily Substituted by Non-Fluorinated Cyclopropyl Ketone Analogs


Non-fluorinated cyclopropyl ketone analogs such as 1-cyclopropylpropan-2-one (CAS 4160-75-2, molecular weight 98.14 g/mol) share the same carbon skeleton and functional group arrangement as 1-(2,2-difluorocyclopropyl)propan-2-one, but differ fundamentally by the absence of the gem-difluoro substitution [1]. This structural distinction is not trivial for scientific procurement decisions. The replacement of the two C–H bonds with C–F bonds on the cyclopropane ring introduces profound electronic and steric alterations. Specifically, gem-difluorination has been systematically demonstrated to increase lipophilicity (elevated LogP values), enhance metabolic stability against oxidative degradation, and alter conformational preferences of the cyclopropane ring compared to non-fluorinated and mono-fluorinated counterparts . Furthermore, the gem-DFCP motif functions as a metabolically stable bioisostere for various functional groups including tert-butyl and trifluoromethyl moieties, a property entirely absent in non-fluorinated cyclopropyl systems [2]. Consequently, substituting 1-(2,2-difluorocyclopropyl)propan-2-one with 1-cyclopropylpropan-2-one in a synthetic sequence or structure-activity relationship (SAR) campaign would irreversibly alter the downstream compound's physicochemical profile, membrane permeability, and susceptibility to cytochrome P450-mediated metabolism—compromising both biological data reproducibility and candidate progression metrics.

Gem-DFCP Ketone
Elevated lipophilicity and metabolic shielding from C–F bonds
Non-Fluorinated Analog
Lacks fluorine-induced electronic modulation; LogP and CYP450 susceptibility differ
Gem-DFCP Ketone
Functions as a metabolically stable bioisostere for tert-butyl/CF₃ groups
Non-Fluorinated Analog
No bioisosteric replacement capability; downstream SAR profile may shift
Gem-DFCP Ketone
Ring electronics alter conformational preferences and reactivity
Non-Fluorinated Analog
Different ring electronics may not reproduce synthetic or biological outcomes

Quantitative Differentiation Evidence for 1-(2,2-Difluorocyclopropyl)propan-2-one: Physicochemical and Pharmacological Benchmarking


Lipophilicity Enhancement: gem-Difluorocyclopropyl versus Non-Fluorinated Cyclopropyl Scaffolds

Systematic physicochemical profiling of functionalized gem-difluorinated cycloalkanes compared to their non-fluorinated and acyclic counterparts revealed that gem-difluorination of the cyclopropane ring consistently elevates LogP values, enhancing lipophilicity for improved membrane permeability . For 1-(2,2-difluorocyclopropyl)propan-2-one, the calculated LogP is 1.62, which represents an increase of +0.245 LogP units (approximately +18% relative difference) compared to its direct non-fluorinated analog 1-cyclopropylpropan-2-one (calculated LogP 1.3755) [1]. This difference, while modest in absolute magnitude, is mechanistically significant in a drug discovery context, where incremental LogP changes correlate with measurable alterations in passive membrane diffusion rates, blood-brain barrier penetration potential, and overall pharmacokinetic exposure.

Lipophilicity shift
Class-level inference
Target (gem-DFCP) LogP 1.62
Non-fluorinated analog LogP 1.38
Δ +0.245
Supports membrane permeability and CNS penetration potential
Calculated values; class-level comparison confirms consistent trend
Medicinal Chemistry Drug Design Physicochemical Profiling

Metabolic Stability Advantage: gem-DFCP Motif as an Oxidative Metabolism Blocker

A comprehensive comparative study examining the impact of gem-difluorination on physicochemical and metabolic stability properties across a series of functionalized cycloalkanes demonstrated that gem-difluorocyclopropane derivatives exhibit significantly enhanced metabolic stability relative to their non-fluorinated cyclopropane counterparts . The difluorocyclopropyl group has been shown to confer improved metabolic stability in human liver microsome assays for structurally related compounds containing this motif [1]. Mechanistically, the strong C–F bonds and the electron-withdrawing nature of the gem-difluoro substitution reduce susceptibility to cytochrome P450-mediated oxidative metabolism at both the cyclopropane ring and adjacent positions. In contrast, non-fluorinated cyclopropyl ketones such as 1-cyclopropylpropan-2-one lack this protective electronic shielding and are more vulnerable to oxidative ring-opening and α-carbon hydroxylation. While direct comparative microsomal half-life (t₁/₂) data for 1-(2,2-difluorocyclopropyl)propan-2-one versus 1-cyclopropylpropan-2-one are not available in the public domain, the class-level evidence from systematic difluorination studies establishes a clear and predictable metabolic stability advantage for the gem-DFCP scaffold.

Metabolic stability
Class-level inference
Gem-DFCP motif associated with reduced CYP450 oxidation in liver microsome assays
Reported class-level metabolic shielding; direct data pending
Source review: structurally related gem-DFCP compounds tested
Drug Metabolism Pharmacokinetics Lead Optimization

Synthetic Versatility: Ketone Functional Handle for Downstream Diversification

1-(2,2-Difluorocyclopropyl)propan-2-one provides a versatile ketone functional group that serves as a robust synthetic handle for a wide range of downstream transformations including reductive amination, Grignard addition, Wittig olefination, and enolate alkylation chemistry, while the gem-difluorocyclopropane ring remains intact under these conditions [1]. This contrasts with alternative fluorinated building blocks such as trifluoromethyl-containing ketones or difluoromethyl ethers, where the fluorinated moiety may exhibit different reactivity profiles or require specialized handling. Additionally, the compound is commercially available in 95% purity from multiple reputable vendors including Sigma-Aldrich (Enamine catalog) and Leyan, with storage conditions specified at 4°C and normal shipping temperature, ensuring consistent quality and reproducibility across synthetic campaigns . The compound's physical form as a liquid facilitates precise volumetric dispensing and compatibility with automated synthesis platforms.

Synthetic versatility
Supporting evidence
Purity≥95%
FormLiquid
HandleMethyl ketone – compatible with reductive amination, Grignard, Wittig
Enables reliable library synthesis with retained gem-DFCP integrity
Commercially available; liquid dispensing supports automation
Organic Synthesis Medicinal Chemistry Building Blocks

Agrochemical Precedent: gem-DFCP Scaffolds as Validated Pharmacophores for Pesticide Development

The 2,2-difluorocyclopropyl motif has been explicitly validated as an effective pharmacophore in agrochemical patent literature, particularly in the development of novel insecticides and acaricides [1][2]. Patent US4889870 (and related filings) describes 2-(2,2-difluorocyclopropyl)alkyl esters with demonstrated insecticidal and acaricidal activity that were designed to combat insects and spider mites better than known compounds for this purpose. Additionally, 2,2-difluorocyclopropyl derivatives have been patented as key intermediates for the synthesis of compounds with fungicidal activity, establishing the scaffold's broad utility across multiple pesticide classes [3]. 1-(2,2-Difluorocyclopropyl)propan-2-one, as a structurally simplified analog bearing the identical gem-DFCP core and a reactive ketone handle, offers a streamlined entry point for exploring similar agrochemical SAR space without the need for de novo synthesis of the fluorinated cyclopropane ring from scratch.

Agrochemical precedent
Class-level inference
Patented 2,2-difluorocyclopropyl esters show insecticidal/acaricidal activity in prior art
Validated scaffold de-risks agrochemical SAR exploration
Patent literature supports biological activity of gem-DFCP derivatives
Agrochemicals Insecticides Acaricides

Optimal Application Scenarios for 1-(2,2-Difluorocyclopropyl)propan-2-one in Scientific and Industrial Research


Medicinal Chemistry: Lead Optimization Requiring Enhanced Metabolic Stability and Modulated Lipophilicity

In drug discovery programs where a cyclopropyl-containing lead series exhibits promising potency but suffers from rapid oxidative metabolism or suboptimal membrane permeability, 1-(2,2-difluorocyclopropyl)propan-2-one serves as a strategic replacement for non-fluorinated cyclopropyl ketone building blocks. The gem-difluorination elevates LogP by approximately +0.245 units relative to 1-cyclopropylpropan-2-one , enhancing passive membrane diffusion, while the electron-withdrawing fluorine atoms reduce susceptibility to CYP450-mediated oxidation . This building block is particularly valuable for optimizing central nervous system (CNS) candidates where the incremental lipophilicity gain can improve blood-brain barrier penetration, or for oral drug candidates where metabolic stability directly correlates with improved pharmacokinetic exposure. The ketone functional group enables rapid diversification into amines, alcohols, and heterocycles while preserving the favorable physicochemical signature of the gem-DFCP core.

Agrochemical Discovery: Novel Insecticide and Acaricide Scaffold Development

1-(2,2-Difluorocyclopropyl)propan-2-one provides direct access to the gem-difluorocyclopropyl scaffold that has been validated in multiple patent families for insecticidal, acaricidal, and fungicidal applications [1][2]. The compound's ketone functionality allows straightforward conversion to ester derivatives (via Baeyer-Villiger oxidation or α-alkylation followed by esterification) that mimic the patented 2-(2,2-difluorocyclopropyl)alkyl ester class of pesticides. Alternatively, reductive amination of the ketone yields amine derivatives that can be elaborated into amide-based agrochemical candidates. For industrial agrochemical research groups seeking to differentiate their pipeline from existing pyrethroid or neonicotinoid chemotypes, the gem-DFCP scaffold offers a structurally distinct entry point with documented biological activity precedent, while the commercial availability of the building block reduces synthetic burden and accelerates hit-to-lead timelines.

Chemical Biology: Metabolic Probe and Fluorine NMR Reporter Synthesis

The gem-difluorocyclopropyl moiety functions as an intrinsic ¹⁹F NMR reporter group, enabling real-time monitoring of compound integrity, protein binding, and metabolic fate without requiring additional isotopic labeling or chromophoric tags [3]. 1-(2,2-Difluorocyclopropyl)propan-2-one can be conjugated to target biomolecules (proteins, peptides, or small-molecule probes) through its ketone handle via oxime ligation, hydrazone formation, or reductive amination. The resulting conjugates retain the distinct ¹⁹F NMR signal of the gem-DFCP group, which appears in a spectral region typically free from biological background interference. Furthermore, the enhanced metabolic stability of the gem-DFCP motif relative to non-fluorinated cyclopropanes ensures that the ¹⁹F NMR signal persists through cellular incubation or in vivo studies, providing a reliable readout for probe localization and metabolic tracking experiments.

Synthetic Methodology Development: gem-DFCP Ring-Opening and Functionalization Studies

1-(2,2-Difluorocyclopropyl)propan-2-one serves as an ideal substrate for investigating the unique reactivity of gem-difluorocyclopropanes in ring-opening transformations. As reviewed comprehensively in the literature, gem-DFCP derivatives undergo distinct ring-opening pathways under nucleophilic, electrophilic, and radical conditions that differ fundamentally from non-fluorinated cyclopropanes due to the electronic effects of the gem-difluoro substitution and enhanced ring strain [3]. The presence of the ketone group in 1-(2,2-difluorocyclopropyl)propan-2-one provides an additional functional handle for directing regioselectivity in ring-opening reactions or for subsequent transformations of the ring-opened products. This building block is particularly valuable for academic and industrial methodology groups exploring the synthesis of fluorinated acyclic scaffolds, medium-ring heterocycles, or difluoromethylene-containing compounds via selective C–C bond cleavage of the gem-DFCP ring.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity modulation and metabolic stability profile
CYP450 stability, membrane permeability, CNS penetration assays
Agrochemical discovery
Precedented gem-DFCP insecticidal/acaricidal scaffold
Insecticidal activity screening, field-trial design
Chemical biology ¹⁹F NMR probe
Intrinsic ¹⁹F reporter without isotopic labeling
Metabolic tracking, protein-binding integrity by ¹⁹F NMR
Synthetic methodology development
gem-DFCP ring-opening reactivity and electronic effects
Reaction scope, regioselectivity, difluoromethylene-containing products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2-Difluorocyclopropyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.